Aeruginosin 98B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

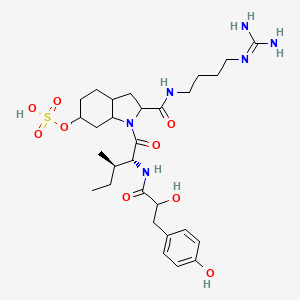

Aeruginosin 98B is a tetrapeptide compound isolated from the blue-green algae Microcystis aeruginosa. It is known for its unique structure, which includes an unusual amino acid and a 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety. This compound has garnered significant interest due to its potent inhibitory activity against serine proteases, making it a valuable subject of study in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of Aeruginosin 98B involves multiple steps, starting from the synthesis of individual fragments. The key fragments include the Choi fragment, the Hpla fragment, and the agmatine fragment. The synthesis of the Choi fragment typically involves a palladium-catalyzed intramolecular allylic amination reaction. The Hpla and agmatine fragments are synthesized separately and then coupled with the Choi fragment to form the complete tetrapeptide .

Industrial Production Methods: advancements in synthetic chemistry and biotechnology may pave the way for more efficient production methods in the future .

Analyse Des Réactions Chimiques

Types of Reactions: Aeruginosin 98B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Structural Characteristics

Aeruginosin 98B is characterized by its unique chemical structure, which includes a 2-carboxy-6-hydroxy-octahydroindole moiety. The absolute configuration of this compound has been established through advanced techniques such as X-ray crystallography, revealing its complex interactions with serine proteases like thrombin and hirudin . The compound's molecular formula and mass contribute to its bioactivity, making it a subject of interest for drug design and synthesis.

Biological Activities

This compound exhibits a range of biological activities:

- Serine Protease Inhibition : this compound has been shown to inhibit various serine proteases, including thrombin and trypsin. This inhibition is critical in the context of blood coagulation and inflammation .

- Toxicological Effects : Research indicates that this compound can impact aquatic organisms. For instance, studies on Chironomus larvae demonstrated that exposure to this compound affects oxygen consumption and disrupts fat body structures . These findings highlight the potential ecological implications of aeruginosins in freshwater environments.

Pharmaceutical Development

Given its inhibitory effects on serine proteases, this compound is explored for developing anticoagulant drugs. Its ability to modulate enzyme activity presents opportunities for creating therapeutic agents targeting coagulation disorders. The structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity.

Ecotoxicology

This compound serves as a model compound in ecotoxicological studies to assess the impact of cyanobacterial blooms on aquatic ecosystems. The compound's effects on non-target organisms help evaluate the risks associated with cyanobacterial toxins in freshwater systems. This research informs environmental management practices and regulatory frameworks concerning water quality.

Biochemical Research

The unique structural features of this compound make it valuable for studying protease mechanisms and interactions. It provides insights into the design of peptide-based inhibitors and contributes to understanding protein folding and function in biological systems .

Case Study 1: Inhibition of Thrombin

A study demonstrated that this compound binds effectively to thrombin, inhibiting its activity at micromolar concentrations. The research utilized X-ray crystallography to elucidate the binding interactions, paving the way for potential therapeutic applications in managing thrombotic conditions .

Case Study 2: Ecotoxicological Impact on Chironomus Larvae

Research investigating the effects of this compound on Chironomus larvae revealed significant physiological changes, including decreased oxygen consumption and disrupted fat body integrity. These findings indicate that exposure to cyanobacterial metabolites can have detrimental effects on benthic invertebrates, emphasizing the need for monitoring these compounds in aquatic environments .

Mécanisme D'action

Aeruginosin 98B exerts its effects by inhibiting serine proteases, a class of enzymes involved in various physiological processes. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity. This inhibition is primarily due to the interaction between the Choi moiety and the enzyme’s active site .

Comparaison Avec Des Composés Similaires

Aeruginosin 298A: Another member of the aeruginosin family, known for its similar inhibitory activity against serine proteases.

Oscillarin: A related compound with a similar structure but different bioactivity.

Aeruginosin 205B: Contains a unique sulfated sugar moiety, distinguishing it from other aeruginosins

Uniqueness: Aeruginosin 98B stands out due to its specific structure, particularly the Choi moiety, and its potent inhibitory activity against serine proteases. This makes it a valuable compound for studying enzyme inhibition and developing potential therapeutic agents .

Propriétés

Formule moléculaire |

C29H46N6O9S |

|---|---|

Poids moléculaire |

654.8 g/mol |

Nom IUPAC |

[2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3R)-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C29H46N6O9S/c1-3-17(2)25(34-27(39)24(37)14-18-6-9-20(36)10-7-18)28(40)35-22-16-21(44-45(41,42)43)11-8-19(22)15-23(35)26(38)32-12-4-5-13-33-29(30)31/h6-7,9-10,17,19,21-25,36-37H,3-5,8,11-16H2,1-2H3,(H,32,38)(H,34,39)(H4,30,31,33)(H,41,42,43)/t17-,19?,21?,22?,23?,24?,25-/m1/s1 |

Clé InChI |

WZVRXEOKWMIDDV-APHGSVRASA-N |

SMILES isomérique |

CC[C@@H](C)[C@H](C(=O)N1C2CC(CCC2CC1C(=O)NCCCCN=C(N)N)OS(=O)(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)O |

SMILES canonique |

CCC(C)C(C(=O)N1C2CC(CCC2CC1C(=O)NCCCCN=C(N)N)OS(=O)(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)O |

Synonymes |

aeruginosin 98-B |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.